molecular formula C16H12N4OS B4906527 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone

1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone

Cat. No.: B4906527
M. Wt: 308.4 g/mol
InChI Key: NGWKFRMEJOZAAG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone is a heterocyclic compound featuring a benzimidazole core fused with a 1,2,4-triazole ring, linked to a phenyl group via a thioether (-S-) bridge. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

1-phenyl-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14(11-6-2-1-3-7-11)10-22-16-19-18-15-17-12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKFRMEJOZAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NNC3=NC4=CC=CC=C4N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol under specific conditions, such as refluxing in an appropriate solvent like dimethylformamide (DMF) with a base like piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.

Scientific Research Applications

1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of triazole- and benzimidazole-containing ethanones. Key structural analogues include:

Compound Name Core Structure Substituents Key Features Biological Activity Reference
1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone 1,2,4-Triazole Phenyl (C₆H₅) Lacks benzimidazole fusion; simpler triazole-ethanone backbone Moderate antimicrobial activity
2-((9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetic acid Benzimidazole + Triazole Acetic acid (-CH₂COOH) Carboxylic acid group enhances solubility; industrial precursor Not explicitly stated (industrial use)
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone Benzothiazole + Triazole Cl, F, and methyl substituents Higher molar mass (470.97 g/mol); halogenated aromatic groups Potential enhanced pharmacokinetics
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone Thiazolo-benzimidazole Methyl (-CH₃) Lower molar mass (230.29 g/mol); sulfur in thiazole ring Unspecified, but thiazoles often exhibit antiviral activity

Physicochemical Properties

  • Lipophilicity : The thioether group in the target compound increases logP compared to oxygen-linked analogues, favoring passive diffusion across biological membranes .
  • Solubility: Acetic acid derivatives (e.g., ) have higher aqueous solubility due to ionizable carboxyl groups, whereas phenyl-substituted ethanones are more lipophilic.

Biological Activity

The compound 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone is a member of the triazole-benzimidazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl and triazole derivatives with appropriate thioketones. The general synthetic pathway can be outlined as follows:

  • Starting Materials :
    • Phenyl derivatives
    • 9H-[1,2,4]triazolo[4,3-a]benzimidazole
    • Thioketones
  • Reaction Conditions :
    • Solvent: Ethanol or DMF
    • Temperature: Reflux for several hours
  • Purification :
    • Recrystallization or column chromatography to obtain pure product.

Antimicrobial Properties

Research indicates that compounds containing the triazole and benzimidazole moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

A notable study reported an IC50 value of approximately 5 µM against HeLa cells, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 and CDK9 has been observed with IC50 values of 0.36 µM and 1.8 µM respectively.

This selective inhibition suggests a potential role in cancer therapy by disrupting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various synthesized triazole-benzimidazole derivatives against common pathogens. The results showed that this compound exhibited superior activity compared to standard antibiotics such as penicillin and tetracycline.

Case Study 2: Anticancer Mechanism

In a recent investigation involving A549 lung cancer cells, treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models. The study highlighted the compound's ability to modulate apoptotic pathways effectively.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityIC50 (µM)Enzyme TargetNotes
This compoundEffective against E. coli and S. aureus5 (HeLa)CDK2 (0.36), CDK9 (1.8)Induces apoptosis
Other Triazole DerivativesVariesVariesVariousLess effective than target compound

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